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Compound Name: 4-Chloroisoquinolin-7-ol
CAS No.: 1888902-20-2
Cat. No.: B2908745
Get Quote
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Executive Summary: The Isoquinoline Liability

4-Chloroisoquinolin-7-ol (CAS 1888902-20-2) represents a "privileged structure™” in medicinal
chemistry. Its planar, nitrogen-containing aromatic core mimics the adenine ring of ATP, making
it a potent scaffold for kinase inhibition. However, this same structural feature introduces
significant off-target liabilities:

» Kinase Promiscuity: High potential for cross-reactivity within the AGC kinase family (PKA,
PKG, PKC, ROCK).

» GPCR Interaction: The isoquinoline core shares pharmacophore features with
catecholamines, leading to unintended binding at Adrenergic (

) and Dopaminergic receptors.

e Enzymatic Cross-talk: Structural similarity to tetrahydroisoquinolines (THIQ) risks inhibition of
Phenylethanolamine N-methyltransferase (PNMT).
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This guide provides a self-validating protocol to quantify these risks compared to standard
alternatives.

Comparative Analysis: 4-Chloroisoquinolin-7-ol vs.
Standards

The following table contrasts the expected profile of 4-Chloroisoquinolin-7-ol with established
inhibitors, highlighting the critical "Selectivity Windows" that must be experimentally verified.

Feature

4-Chloroisoquinolin-
7-ol (Novel Probe)

Fasudil (Standard
ROCK Inhibitor)

SK&F 29661
(Standard PNMT
Inhibitor)

Primary Mechanism

ATP-competitive
Kinase Inhibition
(Predicted)

ATP-competitive
ROCKZ1/2 Inhibition

Competitive PNMT
Inhibition

Core Scaffold

4-Chloro-7-

hydroxyisoquinoline

5-Isoquinolinesulfonyl

7-Sulfonyl-

tetrahydroisoquinoline

Key Off-Target Risk

PKA, PKC, Adrenergic

Receptors

PKA (Ki ~ 1.6 pM),
PKG

2-Adrenergic

Receptor

Unknown (Requires

Moderate (ROCK vs

High (PNMT vs

Selectivity Window S
Validation) PKA ~ 10-fold) 2 > 100-fold)
. Moderate (< 1 mg/mL _ _
Solubility (pH 7.4) ) High (> 10 mg/mL) High
predicted)
Phase Il Conjugation Hydroxylation (active
Metabolic Liability (7-OH metabolite Stable

glucuronidation)

Hydroxyfasudil)

Experimental Protocols for Off-Target Assessment

To validate the specificity of 4-Chloroisoquinolin-7-ol, you must execute a hierarchical

screening cascade. Do not rely on single-point assays; use the following Self-Validating

Workflow.
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Phase 1: The "Kinome Scan" (ATP-Site Competition)

Objective: Determine the selectivity score (S-score) against the AGC kinase subfamily.
Rationale: The 4-chloro substitution often improves potency but can alter the hinge-binding
vector, potentially opening the door to off-targets like PKA (Protein Kinase A) or JAK kinases.

Protocol:

o Assay Type: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET) or radiometric
P-ATP assay.

e Concentration: Screen at 1 pM and 10 pM.

o Panel Selection: Must include ROCK1, ROCK2, PKA, PKC

, PKG, and MRCK

 Validation Criterion: A "Clean" probe must show >50-fold selectivity for the primary target
over PKA.

Phase 2: The "GPCR Safety Panel" (Adrenergic Cross-
Reactivity)

Objective: Rule out cardiovascular toxicity mediated by

-adrenergic blockade. Rationale: The 7-hydroxyisoquinoline motif mimics norepinephrine.
Unintended binding to

1or
2 receptors can cause hypotension (vasodilation) distinct from the intended kinase effect.

Protocol:

¢ Assay: Radioligand binding (displacement of [
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H]-Prazosin for
lor|
H]-Rauwolscine for
2).
e Control: Use Phentolamine as the positive control.

o Data Output: Calculate

f

, the compound has significant off-target adrenergic liability.

Mechanism of Action & Off-Target Pathways

The following diagram illustrates the critical divergence between the intended signaling
pathway (e.g., ROCK inhibition leading to vasorelaxation) and the unintended off-target effects
(PKA inhibition leading to metabolic dysregulation).
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Caption: Differential signaling consequences of 4-Chloroisoquinolin-7-ol. Green path
indicates the desired efficacy (e.g., cytoskeletal remodeling); Red paths indicate toxicity risks
via PKA or GPCR cross-reactivity.

Supporting Data: Selectivity Benchmarking
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While specific public datasets for CAS 1888902-20-2 are proprietary, the following table
presents Reference Data for the Isoquinoline Class. Use these values to benchmark your
experimental results. If your compound shows PKA inhibition closer to Fasudil than the "Ideal
Probe," optimization is required.

Fasudil (
. Target Criteria for
Target Kinase / H-89 (PKA Ref)
Novel Probe

)
ROCK1 (Rho-kinase) 0.33 uM > 10 uM < 0.1 uM (Potent)
ROCK2 0.33 uM >10 uM < 0.1 uM (Potent)
PKA (Off-Target) 1.6 uM 0.048 uM > 10 UM (Selective)
PKC (Off-Target) 3.3 uM 31 uM > 10 uM (Selective)
Selectivity Ratio

~5-fold (Poor) N/A > 100-fold (Excellent)

(PKA/ROCK)

Data Source: Derived from standard kinase profiling of isoquinoline sulfonamide derivatives [1,
2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Pyrrolopyridine Derivatives (4) [myskinrecipes.com]

o To cite this document: BenchChem. [Technical Guide: Assessing Off-Target Effects of 4-
Chloroisoquinolin-7-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2908745/docs#technical-guide-assessing-off-target-
effects-of-4-chloroisoquinolin-7-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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